

LysoSR-549 Fluorescent Probe: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	LysoSR-549	
Cat. No.:	B15138588	Get Quote

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Introduction

LysoSR-549 is a specialized, rhodamine-based fluorescent probe meticulously designed for the super-resolution imaging of lysosomes in living cells. Its innovative acid-regulated, self-blinking properties make it an exceptional tool for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal dynamics with remarkable spatial and temporal resolution. The probe's fluorescence is intrinsically linked to the acidic environment of lysosomes, providing a high signal-to-noise ratio and specificity for these organelles. This guide provides a comprehensive overview of **LysoSR-549**, including its mechanism of action, photophysical properties, experimental protocols, and applications in cellular research.

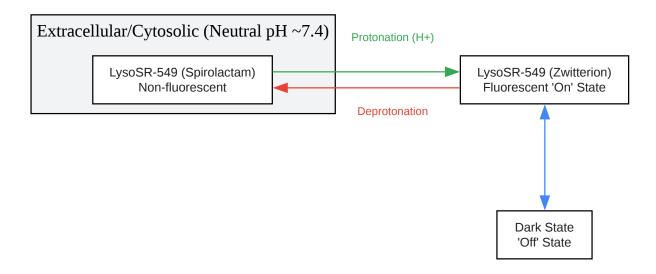
Mechanism of Action

The functionality of **LysoSR-549** is predicated on a pH-dependent equilibrium between a non-fluorescent, closed spirolactam form and a fluorescent, open zwitterionic form. At neutral pH, the probe predominantly exists in the "off" state (spirolactam). Upon accumulation in the acidic lumen of lysosomes (pH 4.5-5.0), the probe undergoes protonation, which shifts the equilibrium towards the "on" state (zwitterion), resulting in a significant increase in fluorescence. This inherent pH sensitivity ensures specific labeling of lysosomes.

Furthermore, under the acidic conditions of the lysosome, **LysoSR-549** exhibits spontaneous "blinking" – a stochastic switching between the fluorescent "on" and dark "off" states. This self-



blinking is a crucial characteristic for SMLM techniques, as it allows for the temporal separation of individual fluorophore signals, which can then be precisely localized to reconstruct a superresolved image.



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Caption: Mechanism of LysoSR-549 activation and blinking.

Photophysical and Performance Data

While a complete set of photophysical parameters such as quantum yield and molar extinction coefficient for **LysoSR-549** are not explicitly detailed in the primary literature, its performance characteristics in super-resolution imaging have been documented.



Parameter	Value/Characteristic	Reference
Excitation Wavelength (for SMLM)	561 nm (laser line)	[1]
Emission Wavelength	Fluorescence collected at 583 nm	[1]
Fluorescence Property	pH-dependent, increases with acidity	[1]
Special Feature	Self-blinking under acidic conditions	[1]
Spatial Resolution (SMLM)	~12 nm	[1]
Temporal Resolution (SMLM)	~20 ms	[1]

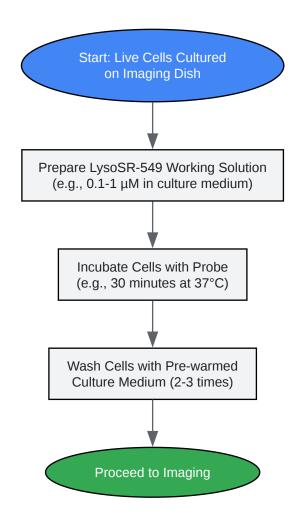
Experimental Protocols

The following protocols are based on the methodology described for **LysoSR-549** and general best practices for live-cell super-resolution microscopy.

Cell Culture and Staining

This protocol outlines the steps for labeling lysosomes in live cells with LysoSR-549.





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Caption: LysoSR-549 live-cell staining workflow.

Detailed Steps:

- Cell Seeding: Plate cells on a glass-bottom imaging dish suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
- Probe Preparation: Prepare a stock solution of LysoSR-549 in DMSO. On the day of the
 experiment, dilute the stock solution to a final working concentration (e.g., 0.1-1 μM) in prewarmed, serum-containing cell culture medium. The optimal concentration may vary
 depending on the cell type and should be determined empirically.
- Staining: Remove the culture medium from the cells and add the LysoSR-549 working solution.

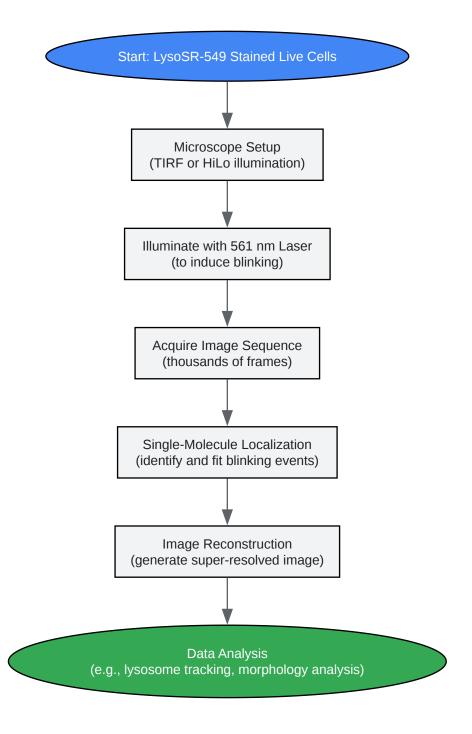


- Incubation: Incubate the cells for approximately 30 minutes at 37°C in a 5% CO₂ atmosphere.
- Washing: After incubation, gently wash the cells 2-3 times with pre-warmed culture medium to remove any unbound probe.
- Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.

Single-Molecule Localization Microscopy (SMLM)

This protocol describes the general workflow for acquiring and processing SMLM data using LysoSR-549.





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Caption: SMLM experimental and data analysis workflow.

Detailed Steps:

Microscope Configuration: Utilize a microscope system configured for SMLM, typically with
 Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet



(HiLo) illumination to minimize background fluorescence.

- Laser Excitation: Use a 561 nm laser to excite the LysoSR-549 probe. The laser power should be optimized to induce sufficient blinking without causing excessive phototoxicity.
- Image Acquisition: Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture the transient blinking events (e.g., 10-50 ms).
- Data Processing Localization: Process the raw image data using specialized SMLM software (e.g., ThunderSTORM, rapidSTORM, or commercial packages). This software identifies the stochastic blinking events in each frame and fits a 2D Gaussian function to determine the precise coordinates of each molecule.
- Data Processing Reconstruction: Generate the final super-resolution image by plotting the localized coordinates of all detected molecules.
- Data Analysis: The reconstructed super-resolution images can be used for various quantitative analyses, such as measuring the size and morphology of individual lysosomes, tracking their movement over time, and analyzing their spatial distribution within the cell.

Applications in Research and Drug Development

The unique capabilities of **LysoSR-549** open up new avenues for investigating the role of lysosomes in various cellular processes and disease states.

- Fundamental Cell Biology: Elucidating the intricate dynamics of lysosomal trafficking, fusion, and fission events at the nanoscale.
- Neurodegenerative Diseases: Studying the involvement of lysosomal dysfunction in conditions such as Alzheimer's and Parkinson's disease.
- Cancer Biology: Investigating the role of lysosomes in cancer cell metabolism, autophagy, and drug resistance.
- Drug Discovery and Development: Screening for compounds that modulate lysosomal function and trafficking. The high-resolution imaging enabled by LysoSR-549 can provide



detailed insights into the mechanism of action of lysosome-targeting drugs.

Conclusion

LysoSR-549 is a powerful and highly specific fluorescent probe for super-resolution imaging of lysosomes. Its pH-dependent fluorescence and self-blinking properties make it an ideal tool for SMLM, enabling researchers to visualize and quantify lysosomal dynamics with unprecedented detail. The protocols and information provided in this guide serve as a comprehensive resource for scientists and professionals seeking to leverage the capabilities of **LysoSR-549** in their research and development endeavors.

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References

- 1. researchgate.net [researchgate.net]
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